molecular formula C11H10F2N2O B13696299 2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol

2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol

Cat. No.: B13696299
M. Wt: 224.21 g/mol
InChI Key: GPDZQONZXBOGOO-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol is a fluorinated imidazole derivative. Imidazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms. The presence of the difluoromethyl group and the hydroxymethyl group in this compound makes it unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(difluoromethyl)benzaldehyde with an appropriate amine and a source of nitrogen, such as ammonium acetate, under acidic or basic conditions. The reaction may be catalyzed by a metal catalyst, such as nickel or palladium, to facilitate the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the yield and purity of the product. The process may also involve purification steps, such as crystallization or chromatography, to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol is unique due to the presence of both the difluoromethyl and hydroxymethyl groups. These functional groups confer distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H10F2N2O

Molecular Weight

224.21 g/mol

IUPAC Name

[2-[4-(difluoromethyl)phenyl]-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H10F2N2O/c12-10(13)7-1-3-8(4-2-7)11-14-5-9(6-16)15-11/h1-5,10,16H,6H2,(H,14,15)

InChI Key

GPDZQONZXBOGOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N2)CO)C(F)F

Origin of Product

United States

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